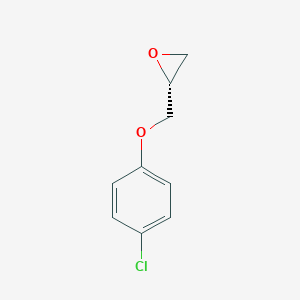

(R)-2-((4-Chlorophenoxy)methyl)oxirane

Vue d'ensemble

Description

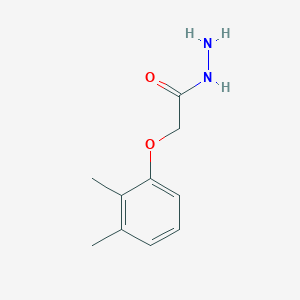

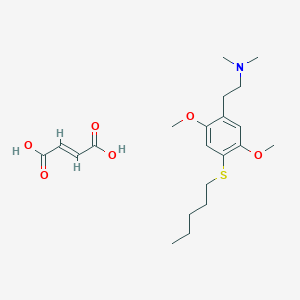

(R)-2-((4-Chlorophenoxy)methyl)oxirane is a chiral epoxide compound that is not directly discussed in the provided papers. However, similar compounds such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane and (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane have been synthesized and studied for their unique properties and applications in organic chemistry .

Synthesis Analysis

The synthesis of related chiral oxiranes typically involves enantiopure starting materials and may include steps such as Friedel-Crafts acylation, chiral reduction, and cyclization. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6 through a multi-step process that included acylation, reduction, and tosylation followed by cyclization . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

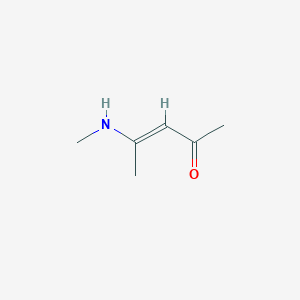

Molecular Structure Analysis

Chiral oxiranes like the ones studied in the papers have a three-membered ring structure with an oxygen atom. This structure is highly strained, making these compounds reactive and useful as intermediates in organic synthesis. The chirality of these compounds is crucial for their application in enantioselective synthesis .

Chemical Reactions Analysis

Chiral oxiranes are known to undergo regioselective ring-opening reactions with nucleophiles. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines to form diastereomeric products, which can be easily identified and quantified . The reactivity of this compound would likely be similar, with the potential to form various products depending on the nucleophile used.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral oxiranes are influenced by their molecular structure. The papers provided do not directly discuss the properties of this compound, but studies on similar compounds suggest that they are typically liquids at room temperature and may exhibit different phases depending on the purity and molecular weight of the compound, as seen in the study of liquid crystals of enantiomeric oxirane derivatives . Theoretical studies on oxiranes have also been conducted to understand their reactivity during catalytic hydrogenation, which could provide insights into their chemical behavior .

Applications De Recherche Scientifique

Chiral Resolution Reagent

(R)-2-((4-Chlorophenoxy)methyl)oxirane's applications include its use as a chiral resolution reagent. An analogous compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, serves as a synthetic, enantiopure reagent for resolving α-chiral amines. It demonstrates regioselective ring-opening with amines, yielding easily identifiable and quantifiable diastereomeric products (Rodríguez-Escrich et al., 2005).

Fungicidal Activity

Compounds structurally related to this compound exhibit notable fungicidal activity. A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are obtained through interactions with 3-(oxiranyl)pyridines, displayed significant fungicidal properties, suggesting potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).

Stereoselective Synthesis

This compound is useful in stereoselective synthesis. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6, demonstrating the utility of oxiranes in creating specific stereochemical configurations, essential in synthesizing various pharmaceuticals (Matthews et al., 1997).

Theoretical Studies on Catalytic Hydrogenation

Theoretical studies on the catalytic hydrogenation of oxiranes, including compounds like this compound, have been conducted. These studies provide insights into the reaction mechanisms and chemical parameters of oxiranes' reactions, which are vital for developing new synthetic methods and understanding their behavior in different chemical environments (Kuevi et al., 2012).

Genetic Mutagenicity Analysis

Oxiranes, including variants of this compound, have been analyzed for their potential genetic mutagenicity. Studies on their effects on mammalian cells, specifically the formation of micronuclei and gene mutations, are crucial in assessing the safety of these compounds in medical and industrial applications (Schweikl et al., 2004).

Mécanisme D'action

Target of Action

It is known that the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles, acts as a major building block in a large class of medicinal compounds .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other oxygen-containing heterocycles, resulting in a broad variety of remarkable biological and pharmaceutical activities .

Biochemical Pathways

Compounds with a similar structure have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a similar compound, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, showed that its nanoemulsion form significantly increased its solubility and bioavailability .

Result of Action

It is known that compounds with a similar structure exhibit a broad variety of remarkable biological and pharmaceutical activities .

Propriétés

IUPAC Name |

(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSZOOZWRMSAP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)